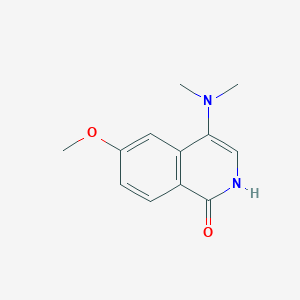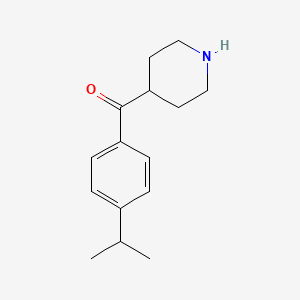![molecular formula C16H14N6 B8614949 [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B8614949.png)
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine is a complex organic compound that features a unique structure combining an indazole, triazole, and phenylmethanamine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine typically involves multi-step organic reactions. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting materials . The reaction conditions often require the use of hydrazine and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indazole: Known for its anti-inflammatory and antimicrobial properties.
1,2,3-triazole: Widely used in medicinal chemistry for its stability and biological activity.
Phenylmethanamine: Commonly used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine is unique due to its combination of indazole, triazole, and phenylmethanamine moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H14N6 |
|---|---|
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine |
InChI |
InChI=1S/C16H14N6/c17-9-11-5-7-12(8-6-11)22-10-15(19-21-22)16-13-3-1-2-4-14(13)18-20-16/h1-8,10H,9,17H2,(H,18,20) |
Clé InChI |
KRTFURDVKSGOLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=C(C=C4)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8614888.png)



![5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole](/img/structure/B8614928.png)

![2-Chloro-5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B8614941.png)
![7-Amino-4-methyl-4h-benzo[1,4]thiazin-3-one](/img/structure/B8614943.png)

![N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide](/img/structure/B8614948.png)
